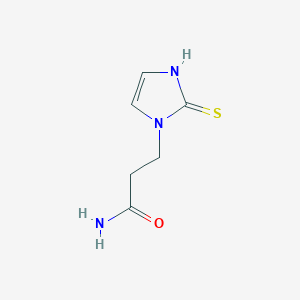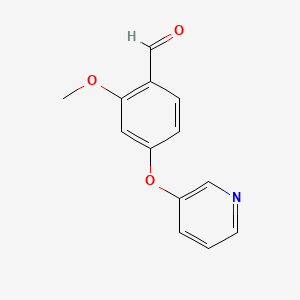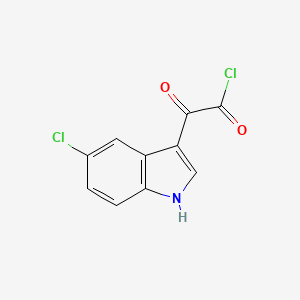![molecular formula C12H17NO2 B8614051 4-[amino(phenyl)methyl]oxan-4-ol](/img/structure/B8614051.png)
4-[amino(phenyl)methyl]oxan-4-ol
描述
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with a complex structure that includes a tetrahydropyran ring, an amino group, and a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[amino(phenyl)methyl]oxan-4-ol can be achieved through several methods. One common approach involves the Prins cyclization reaction, where isoprenol reacts with benzaldehyde in the presence of an acid catalyst like montmorillonite K10 . The reaction conditions typically include a temperature of 70°C, a specific ratio of aldehyde to isoprenol, and the use of solvents such as toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations.
化学反应分析
Types of Reactions
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyran derivatives.
科学研究应用
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as schizophrenia.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[amino(phenyl)methyl]oxan-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of mTOR kinase, affecting cellular signaling pathways related to growth and proliferation . The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Aminotetrahydropyran: A simpler analog with similar structural features but lacking the phenylmethyl group.
Tetrahydro-2H-pyran-4-amine: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both the phenylmethyl and amino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
4-[amino(phenyl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H17NO2/c13-11(10-4-2-1-3-5-10)12(14)6-8-15-9-7-12/h1-5,11,14H,6-9,13H2 |
InChI 键 |
HTBWYNUHIPFGDA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C(C2=CC=CC=C2)N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(4-Chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B8613969.png)
![1-Phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8614003.png)


![2-[(2,6-Dichloropyridin-3-yl)oxy]propanoyl chloride](/img/structure/B8614025.png)

![2-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8614034.png)
![3-Oxa-1-azaspiro[4.5]decane](/img/structure/B8614037.png)
![Ethyl 2-[3-(5-bromo-2-fluorobenzamido)phenoxy]acetate](/img/structure/B8614044.png)
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B8614056.png)
![1-[4-Fluoro-3-[(methylsulfonyl)amino]phenyl]ethanone](/img/structure/B8614057.png)
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8614058.png)
![7-(Tert-butyl)-3-(2,6-difluorophenyl)-6-((1-ethyl-1h-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8614063.png)

